1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various scientific fields. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in medicinal chemistry, materials science, and agrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and purity, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound’s fluorinated nature enhances its potential as a drug candidate, improving metabolic stability and target specificity.
Industry: It is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s lipophilicity and hydrogen bond-donating ability, allowing it to interact more effectively with biological targets. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar chemical properties.
1,1-Difluoromethyl alkanes: These compounds also contain fluorine atoms and are used in similar applications.
Uniqueness: 1-(2,2-Difluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structure, which combines the difluoroethyl group with a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
677762-03-7 |
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Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-5(8(13)14)1-2-7(11)12/h1-3,6H,4H2,(H,13,14) |
InChI Key |
KNVLWWRDNBWPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1C(=O)O)CC(F)F |
Origin of Product |
United States |
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